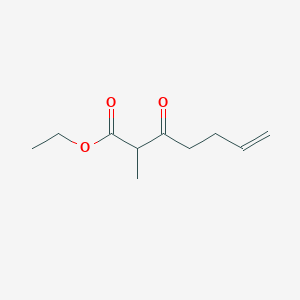









|
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:8](=[O:10])[CH3:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[CH2:13]([Li])[CH2:14][CH2:15]C.C(Br)C=C>O1CCCC1>[CH3:1][CH:2]([C:8](=[O:10])[CH2:9][CH2:15][CH:14]=[CH2:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2|
|


|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)C(C)=O
|
|
Name
|
|
|
Quantity
|
2.83 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
45.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
6.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring under ice cooling
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 15 minutes in this bath
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of the ice bath
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was then terminated
|
|
Type
|
ADDITION
|
|
Details
|
by pouring dilute hydrochloric acid to the reaction solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction solution was subjected to extraction with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water, saturated aqueous sodium bicarbonate, and saturated saline
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was then distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)C(CCC=C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.67 g | |
| YIELD: CALCULATEDPERCENTYIELD | 58.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |